Methyl 4-((4-oxo-9-(pyridin-3-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate
Description
Methyl 4-((4-oxo-9-(pyridin-3-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a synthetic chromeno-oxazine derivative characterized by a fused chromene-oxazine core. The compound features a pyridin-3-ylmethyl substituent at the 9-position of the chromeno-oxazine ring and a methyl benzoate group at the 3-position via an ether linkage.
Properties
IUPAC Name |
methyl 4-[[4-oxo-9-(pyridin-3-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O6/c1-30-25(29)17-4-6-18(7-5-17)33-22-14-31-24-19(23(22)28)8-9-21-20(24)13-27(15-32-21)12-16-3-2-10-26-11-16/h2-11,14H,12-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELAATISSDWKNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of Methyl 4-((4-oxo-9-(pyridin-3-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes involved in cellular processes. More research is needed to identify the specific targets and their roles.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could lead to changes in the conformation or activity of the target, affecting cellular processes.
Biochemical Pathways
It’s possible that it may influence pathways related to cell growth and proliferation, given the interest in similar compounds for their potential anticancer properties
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Compounds with similar structures have been studied for their anticancer activity, suggesting that this compound may also have potential effects on cell growth and proliferation.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s stability could be affected by pH due to potential protonation or deprotonation events. Similarly, temperature could influence the compound’s kinetics and dynamics. The presence of other molecules could lead to competitive or noncompetitive interactions.
Biological Activity
Methyl 4-((4-oxo-9-(pyridin-3-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a complex organic compound with significant potential in biological applications. Its structure incorporates both aromatic and heterocyclic elements, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 444.4 g/mol
- CAS Number : 951974-67-7
The compound features a benzoate moiety linked to a tetrahydrochromeno oxazine derivative that includes a pyridine group. This unique structural configuration is pivotal in its biological interactions.
Research on compounds structurally similar to this compound suggests several mechanisms through which it may exert biological effects:
- Cholinesterase Inhibition : Similar compounds have demonstrated significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission. Inhibiting these enzymes can enhance cholinergic signaling and has implications for treating neurodegenerative diseases like Alzheimer's .
- Antimicrobial Activity : Some derivatives exhibit antibacterial properties against various pathogens, including Staphylococcus aureus. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
- Antitumor Properties : Compounds with similar structures have shown promise in inhibiting tumor cell growth through mechanisms such as inducing apoptosis or inhibiting cell cycle progression .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
- Cholinesterase Inhibitors : A study highlighted the design and synthesis of various derivatives that effectively inhibit AChE and BuChE. These compounds demonstrated IC50 values in the low micromolar range, indicating strong potential for therapeutic applications in cognitive disorders .
- Antimicrobial Evaluation : Research on structurally related compounds revealed their effectiveness against drug-resistant bacterial strains. The mode of action involved the formation of adducts with essential bacterial enzymes, leading to disrupted metabolic processes .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds with similar structures to methyl 4-((4-oxo-9-(pyridin-3-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate exhibit promising anticancer properties. The presence of the pyridine and chromeno moieties is believed to enhance the interaction with biological targets involved in cancer cell proliferation and apoptosis. For instance, studies have shown that derivatives of chromeno[8,7-e][1,3]oxazine can inhibit tumor growth in various cancer models due to their ability to interfere with cell signaling pathways associated with malignancy .
Antimicrobial Effects : The compound has also been investigated for its antimicrobial properties. Similar compounds have demonstrated efficacy against a range of bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Pharmacological Insights
Enzyme Inhibition : this compound may act as an enzyme inhibitor. Its structural components suggest potential interactions with enzymes involved in metabolic processes. For example, studies on structurally related compounds have shown they can inhibit enzymes like cyclooxygenase and lipoxygenase, which are crucial in inflammatory responses .
Neuroprotective Effects : There is emerging evidence that compounds within this chemical class may offer neuroprotective benefits. The ability to cross the blood-brain barrier and interact with neurotransmitter systems could make it a candidate for treating neurodegenerative diseases .
Material Science Applications
Polymer Development : The unique structure of this compound allows for its use in developing new materials. Its incorporation into polymer matrices could enhance thermal stability and mechanical properties. Research into similar compounds shows promise in creating advanced materials for electronics and coatings .
Case Studies
- Anticancer Efficacy Study : A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly reduced tumor size in animal models by inducing apoptosis in cancer cells through the activation of caspases .
- Antimicrobial Activity Assessment : Another investigation found that the compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .
Comparison with Similar Compounds
Structural Analogs in the Chromeno-Oxazine Family
The compound shares its chromeno-oxazine core with several structurally related derivatives, differing primarily in substituents at the 9-position and the ester group. Key analogs include:
a. Methyl 4-[(9-cyclopropyl-4-oxo-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-3-yl)oxy]benzoate (CAS 951975-43-2)
- Substituent : Cyclopropyl group at the 9-position.
- Properties: Molecular formula C₂₂H₁₉NO₆, molar mass 393.39 g/mol, predicted density 1.413 g/cm³, boiling point 553.4°C, and pKa 5.63.
b. Methyl 4-{[9-(2,4-dimethoxyphenyl)-4-oxo-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate (1:1 solvate with propan-2-ol)
- Substituent : 2,4-Dimethoxyphenyl group at the 9-position.
- Properties : The dimethoxy groups increase electron density, likely enhancing solubility in polar solvents. The propan-2-ol solvate suggests crystalline stability, a factor critical for formulation .
Table 1: Structural and Predicted Physicochemical Comparisons
Functional Group Variations in Benzoate Derivatives
Ethyl benzoate derivatives (e.g., I-6230, I-6232) from highlight the impact of ester groups and aromatic substituents:
- Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230): The ethyl ester and pyridazinyl group may confer higher lipophilicity than the methyl ester in the target compound, affecting membrane permeability .
Bioactivity Considerations
While direct bioactivity data for the target compound are unavailable, and emphasize the relevance of chromeno-oxazine and benzoate derivatives in bioactive molecule research. For instance:
- Ferroptosis-inducing compounds (FINs) with heterocyclic cores, such as pyridine or oxazine derivatives, show selective cytotoxicity in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
